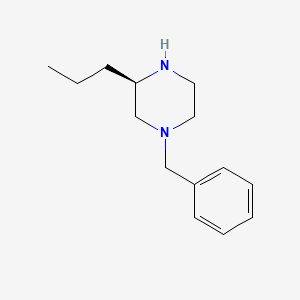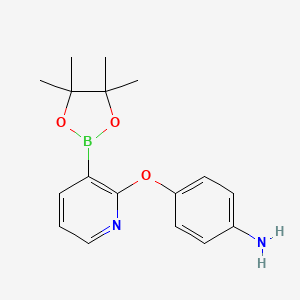
(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one
Vue d'ensemble
Description
(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one is a steroid molecule that has gained significant attention from the scientific community due to its potential use in various research applications. This compound is a derivative of cholestane, which is a steroidal hydrocarbon that serves as a precursor for the biosynthesis of many important steroid hormones.
Mécanisme D'action
(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one binds to the androgen receptor with high affinity and specificity. Upon binding, the compound induces a conformational change in the receptor, which allows it to interact with coactivator proteins and initiate transcription of androgen-responsive genes. This mechanism of action is similar to that of other androgen receptor agonists, such as testosterone and dihydrotestosterone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one are similar to those of other androgen receptor agonists. This compound has been shown to stimulate the growth and differentiation of prostate cancer cells, which express high levels of the androgen receptor. Additionally, (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one has been shown to increase muscle mass and strength in animal models, suggesting that it may have potential as a performance-enhancing drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one in lab experiments is its high selectivity and affinity for the androgen receptor. This allows for precise control over androgen receptor signaling, which is important for studying the mechanisms of androgen-dependent diseases, such as prostate cancer. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other steroid receptors or enzymes involved in steroid biosynthesis.
Orientations Futures
There are several future directions for research on (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one. One direction is the development of more potent and selective androgen receptor agonists, which may have potential as therapeutics for androgen-dependent diseases. Another direction is the investigation of the effects of (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one on other steroid receptors, such as the estrogen receptor or the glucocorticoid receptor. Additionally, the use of (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one as a tool for studying the mechanisms of steroid biosynthesis and metabolism may provide insight into the regulation of steroid hormone levels in the body.
Applications De Recherche Scientifique
(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one has been used in various scientific research applications, including studies on steroid hormone biosynthesis, receptor binding assays, and drug discovery. This compound has been shown to exhibit potent and selective binding to the androgen receptor, making it a valuable tool for studying the mechanisms of androgen receptor signaling. Additionally, (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one has been used as a starting material for the synthesis of other steroid derivatives, which have potential therapeutic applications.
Propriétés
IUPAC Name |
(2R,5S,8S,9S,10R,13R,14S,17R)-2-bromo-5,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47BrO/c1-18(2)8-7-9-19(3)21-10-11-22-20-12-14-26(4)17-25(30)24(29)16-28(26,6)23(20)13-15-27(21,22)5/h18-24H,7-17H2,1-6H3/t19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJESLMVYXPLTHU-MVJJLJOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4(C3(CC(C(=O)C4)Br)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]4([C@@]3(C[C@H](C(=O)C4)Br)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725017 | |
| Record name | (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one | |
CAS RN |
2102-31-0 | |
| Record name | (2alpha,5alpha)-2-Bromo-5-methylcholestan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B1508537.png)
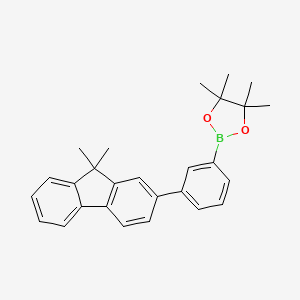

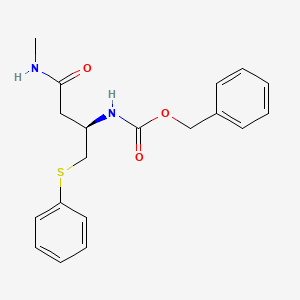
![4-(2-Chloro-6-iodothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1508546.png)
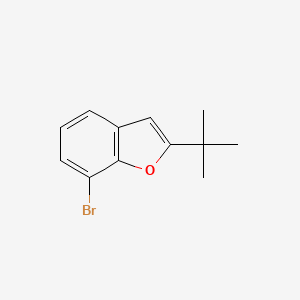

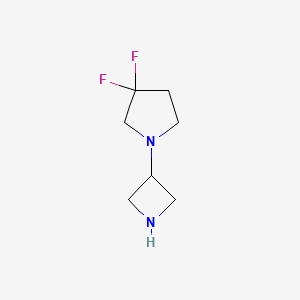


![4-Chloro-2-cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1508567.png)
